Tetrakis(dimethylamino)silane is classified as an organosilicon compound, specifically a silane derivative, due to its silicon atom bonded to four dimethylamino groups. Its CAS number is 1624-01-7, and it belongs to the broader category of silanes that are used in semiconductor manufacturing and materials science .
The synthesis of tetrakis(dimethylamino)silane can be achieved through several methods, with the most common being the reaction of silicon tetrachloride with dimethylamine. This reaction typically occurs under anhydrous conditions to prevent hydrolysis:
The molecular structure of tetrakis(dimethylamino)silane features a central silicon atom bonded to four dimethylamino groups. Each dimethylamino group consists of a nitrogen atom bonded to two methyl groups:
Tetrakis(dimethylamino)silane participates in various chemical reactions, notably:
The mechanism of action for tetrakis(dimethylamino)silane primarily involves its role as a precursor in deposition processes:
The efficacy of tetrakis(dimethylamino)silane can be influenced by environmental factors such as temperature and humidity, which affect its stability and reactivity.
Tetrakis(dimethylamino)silane possesses several notable physical and chemical properties:
Tetrakis(dimethylamino)silane has diverse applications across several fields:
The development of TDMAS is inextricably linked to the broader evolution of organosilicon chemistry. While not attributed to a single discoverer, its emergence represents a convergence of multiple research pathways. The foundational work began with Charles Friedel and James Crafts, who in 1863 synthesized the first organochlorosilane compounds, demonstrating that silicon could form direct bonds with carbon in organic frameworks [3]. This breakthrough established the conceptual possibility of silicon-based analogs to carbon compounds.
The systematic exploration of silicon-nitrogen compounds gained momentum in the mid-20th century, driven by the search for volatile silicon precursors. Early synthetic approaches focused on aminolysis reactions where chlorosilanes reacted with secondary amines. These pathways enabled the controlled synthesis of tetra(amino)silanes by replacing chlorine atoms with dimethylamino groups (-N(CH₃)₂). The 1960s witnessed significant advances in precursor chemistry for the growing semiconductor industry, where TDMAS emerged as a promising candidate due to its favorable volatility and decomposition characteristics. Its initial applications centered on laboratory-scale synthesis, but industrial adoption accelerated with the development of chemical vapor deposition (CVD) techniques requiring high-purity silicon-containing precursors [1] [3].
The commercial production of TDMAS began in earnest in the late 20th century, with companies like American Elements establishing purification protocols to achieve various purity grades (99% to 99.999%) to meet the stringent requirements of microelectronics manufacturing. This historical trajectory illustrates how TDMAS evolved from a chemical curiosity to an industrially significant compound [1].
TDMAS exhibits a distinctive molecular architecture characterized by a central silicon atom tetrahedrally coordinated to four nitrogen atoms, each bearing two methyl groups. This configuration creates a pseudotetrahedral geometry with Si-N bond lengths of approximately 1.74 Å, significantly shorter than typical Si-N single bonds due to pπ-dπ bonding interactions between nitrogen lone pairs and silicon d-orbitals. The molecular symmetry approximates C₃v point group symmetry, with three nitrogen atoms forming an equatorial plane and the fourth in an apical position, though rapid intramolecular exchange occurs at room temperature [3] [8].
Table 1: Fundamental Physicochemical Properties of TDMAS
Property | Value | Measurement Conditions |
---|---|---|
Molecular Formula | C₈H₂₄N₄Si | - |
Molecular Weight | 204.39 g/mol | - |
Melting Point | 15°C | Lit. |
Boiling Point | 196°C | At atmospheric pressure |
Density | 0.884 g/mL | At 25°C |
Refractive Index | 1.4430 | - |
Flash Point | 58-136°F | Varies by measurement method |
Vapor Pressure | Moderate | Facilitates vapor deposition |
TDMAS demonstrates limited solubility in water due to rapid hydrolysis but exhibits good solubility in organic solvents like hydrocarbons, ethers, and chlorinated solvents. Its reactivity is dominated by the nucleophilicity of the nitrogen atoms and the electrophilicity of the silicon center. The molecule readily undergoes hydrolysis, reacting with atmospheric moisture to form silanols and dimethylamine. This moisture sensitivity necessitates strict handling under inert atmospheres. Thermally, TDMAS decomposes above 200°C through both homolytic and heterolytic pathways, producing volatile dimethylamine and silicon-containing fragments [1] [2] [5].
Spectroscopic characterization reveals distinctive features: ¹H NMR shows a singlet at δ 2.58 ppm for the methyl protons, while ²⁹Si NMR displays a characteristic peak at δ -20.5 ppm, significantly upfield from tetrachlorosilane due to the electron-donating dimethylamino groups. Infrared spectroscopy identifies strong absorptions at 2800-3000 cm⁻¹ (C-H stretch) and 1100-1200 cm⁻¹ (Si-N stretch) [2] [8].
Within organosilicon chemistry, TDMAS occupies a strategic position due to its Si-N bond system, which exhibits intermediate characteristics between purely covalent and ionic bonding. The Si-N bond dissociation energy (approximately 439 kJ/mol) combines with significant polarity (electronegativity difference: Si 1.90, N 3.04) to create a highly reactive motif. This reactivity underpins TDMAS's dual functionality: as a silylating agent transferring -Si(N(CH₃)₂)₃ groups and as a precursor for silicon nitride (Si₃N₄) and silicon carbonitride (SiCN) materials. The compound exemplifies the broader principle in organosilicon chemistry where silicon's expanded valence orbitals permit coordination numbers beyond four in transition states, facilitating nucleophilic substitution at silicon through pentacoordinate intermediates [3].
In precursor science, TDMAS has gained prominence in advanced deposition technologies. Its applications span several domains:
Chemical Vapor Deposition (CVD): TDMAS serves as a silicon source for depositing silicon nitride (Si₃N₄) films at relatively low temperatures (400-600°C), significantly below the 875°C typically required when using silane and ammonia. This temperature reduction is enabled by the weaker Si-N bonds in TDMAS compared to Si-H bonds in silane, facilitating decomposition [4] [6].
Focused Electron Beam Induced Deposition (FEBID): Recent research demonstrates TDMAS's utility in electron beam-induced deposition of silicon nitride nanostructures. When exposed to low-energy electrons in the gas phase, TDMAS undergoes dissociative ionization rather than dissociative electron attachment. This fragmentation pattern, studied through appearance energy measurements and coupled cluster theory calculations, produces reactive fragments that form deposits with surprisingly low nitrogen content relative to theoretical expectations. A breakthrough application involves post-deposition treatment with water vapor during electron exposure, effectively removing carbon impurities from FEBID-created deposits. This purification protocol significantly enhances the functionality of silicon nitride structures fabricated via this technique [4].
Ternary Film Deposition: In titanium silicon nitride (TiSiN) deposition, TDMAS interacts synergistically with titanium and nitrogen precursors. Research using molecular beam mass spectrometry has revealed that TDMAS activates silane (SiH₄) in the gas phase at temperatures as low as 723 K, significantly below silane's typical decomposition threshold. This activation facilitates silicon incorporation into the growing TiSiN film, directly influencing the mechanical and electrical properties of the resulting nanophase material. The reaction kinetics follow a complex pathway where TDMAS decomposition occurs through both surface-mediated and gas-phase processes [6].
Table 2: Comparison of TDMAS with Other Silicon Precursors in Deposition Applications
Precursor | Deposition Temperature | Key Advantages | Common Applications |
---|---|---|---|
TDMAS | 400-600°C | Lower decomposition temperature, carbon removal capability | Si₃N₄, TiSiN, FEBID nanostructures |
Silane (SiH₄) | >875°C | High purity, well-understood chemistry | Microelectronics, solar cells |
Tetraethyl Orthosilicate (TEOS) | 650-750°C | Excellent step coverage, safer handling | Silicon dioxide deposition |
Dichlorosilane (SiH₂Cl₂) | 500-800°C | Faster deposition rates | Epitaxial silicon, silicon nitride |
The commercial availability of TDMAS in various purity grades (99% to 99.999%) facilitates its adoption across research and industrial settings. Packaging innovations, including ampules, bubblers, and specialized containers under inert atmosphere, ensure stability during transport and storage. These developments highlight TDMAS's transition from a laboratory curiosity to an enabling material for advanced nanotechnology applications [1] [5].
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